Isobutyl hexyl oxalate

Beschreibung

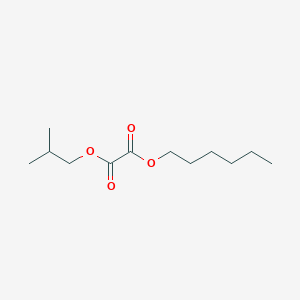

Isobutyl hexyl oxalate is an oxalate diester derived from oxalic acid, esterified with isobutyl (2-methylpropyl) and hexyl (C₆H₁₃) alcohol groups. Oxalate esters are commonly used as plasticizers, solvents, or intermediates in organic synthesis due to their ability to modify polymer flexibility and solubility . The branched isobutyl group may enhance thermal stability, while the linear hexyl chain could improve compatibility with nonpolar matrices .

Eigenschaften

IUPAC Name |

1-O-hexyl 2-O-(2-methylpropyl) oxalate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-4-5-6-7-8-15-11(13)12(14)16-9-10(2)3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRIBESPUBTNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isobutyl hexyl oxalate can be synthesized through the esterification reaction between isobutyl alcohol and hexyl oxalate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Isobutyl hexyl oxalate, like other esters, undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into isobutyl alcohol and hexyl oxalate in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

Hydrolysis: Isobutyl alcohol and hexyl oxalate.

Transesterification: A different ester and an alcohol.

Reduction: Isobutyl alcohol and hexanol.

Wissenschaftliche Forschungsanwendungen

Isobutyl hexyl oxalate has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer formulations.

Wirkmechanismus

The mechanism of action of isobutyl hexyl oxalate involves its hydrolysis in the presence of water and an acid or base catalyst. The ester bond is cleaved, resulting in the formation of isobutyl alcohol and hexyl oxalate. This hydrolysis reaction is essential for its applications in drug delivery systems, where the ester linkage can be broken down in the body to release the active drug.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Molecular Properties

Isobutyl Hexyl Oxalate

- Molecular Formula : C₁₂H₂₂O₄ (inferred).

- Functional Groups : Two ester linkages from oxalic acid.

Hexyl Acetate (C₈H₁₆O₂)

- CAS No.: 142-92-5.

- Structure: Monoester of acetic acid and hexanol.

- Properties : Low toxicity, fruity odor, and widespread use as a solvent in coatings and fragrances .

Hexyl Salicylate (C₁₃H₁₈O₃)

- CAS No.: 6259-76-3.

- Structure: Ester of salicylic acid and hexanol.

- Properties : UV-absorbing properties, used in sunscreens and cosmetics .

Isobutyl Cyclohexyl Phthalate

- Structure : Diester of phthalic acid with isobutyl and cyclohexyl groups.

- Properties : High molecular weight phthalate used as a plasticizer, though phthalates face regulatory scrutiny due to toxicity concerns .

Methyl Isobutyl Carbinol (MIBC, C₆H₁₄O)

- Structure : Branched hexyl alcohol.

- Properties : Used as a frother in mineral flotation and a solvent in brake fluids .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Primary Applications |

|---|---|---|---|

| This compound | C₁₂H₂₂O₄ | Oxalate diester | Plasticizer, solvent (inferred) |

| Hexyl Acetate | C₈H₁₆O₂ | Acetic acid ester | Solvent, fragrance |

| Hexyl Salicylate | C₁₃H₁₈O₃ | Salicylic acid ester | Cosmetics, UV protection |

| Isobutyl Cyclohexyl Phthalate | C₁₈H₂₄O₄ | Phthalate diester | Plasticizer |

| Methyl Isobutyl Carbinol | C₆H₁₄O | Branched alcohol | Frother, solvent |

Physical and Chemical Properties

Boiling Point and Solubility :

- This compound likely has a higher boiling point than Hexyl acetate (low volatility due to larger molecular weight) but lower than phthalates like Isobutyl cyclohexyl phthalate .

- Esters with branched chains (e.g., isobutyl) generally exhibit lower water solubility compared to linear analogs, enhancing compatibility with hydrophobic polymers .

Thermal Stability :

Table 2: Physical Properties

| Compound | Boiling Point (°C, inferred) | Solubility | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 220–250 | Insoluble in water | 150–200 |

| Hexyl Acetate | 168–172 | Miscible in organics | 100–150 |

| Hexyl Salicylate | 290–300 | Low water solubility | 200–250 |

| Isobutyl Cyclohexyl Phthalate | >300 | Insoluble in water | 250–300 |

Biologische Aktivität

Isobutyl hexyl oxalate (IBHO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of organic chemistry and medicinal applications. This article reviews the synthesis, chemical properties, and biological activities of IBHO, drawing on diverse sources to provide a comprehensive overview.

This compound is synthesized through the esterification of isobutyl alcohol with hexyl oxalate, typically using sulfuric acid as a catalyst. The reaction proceeds under reflux conditions to ensure complete conversion of reactants into the ester product. The resulting compound is characterized by its ester functional group, which plays a crucial role in its biological activity.

Chemical Reactions:

- Hydrolysis: IBHO can be hydrolyzed back into isobutyl alcohol and hexyl oxalate in the presence of water and an acid or base catalyst.

- Transesterification: The compound can undergo transesterification, exchanging its alkoxy group with another alcohol.

- Reduction: IBHO can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) .

The biological activity of IBHO is primarily attributed to its ability to undergo hydrolysis, which releases active components that can interact with biological systems. This hydrolysis reaction is essential for applications in drug delivery systems, where the ester linkage can be cleaved in vivo to release therapeutic agents.

Biological Activities

Recent studies have highlighted several potential biological activities of IBHO:

- Antimicrobial Activity: Preliminary research indicates that IBHO may exhibit antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth could be linked to its hydrolyzed products, which may interfere with bacterial metabolic processes.

- Enzyme Interactions: IBHO has been studied for its interactions with specific enzymes. Its ester structure allows it to act as a substrate or inhibitor in enzymatic reactions, potentially affecting metabolic pathways .

- Drug Delivery Systems: Due to its ester linkage, IBHO has been investigated for use in drug delivery applications. The compound can be designed to release drugs in a controlled manner through hydrolysis, making it a candidate for developing novel therapeutic formulations .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of IBHO against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that IBHO demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Case Study 2: Enzyme Interaction

Research focused on the interaction of IBHO with lipase enzymes revealed that it could act as an inhibitor, reducing lipase activity by approximately 30% at higher concentrations. This inhibition could have implications for metabolic disorders where lipid metabolism is affected.

Comparative Analysis

To better understand the uniqueness of IBHO's biological activity, it can be compared with other similar esters:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Ethyl acetate | Solvent properties | Commonly used in nail polish removers |

| Methyl butyrate | Fruity odor; flavoring | Used extensively in food industry |

| Butyl acetate | Solvent in paints | High volatility and low toxicity |

Q & A

Q. What statistical approaches are recommended for analyzing thermal stability data of this compound?

- Apply thermogravimetric analysis (TGA) to measure decomposition rates. Use Arrhenius modeling to predict degradation kinetics. Multivariate regression can correlate thermal stability with structural parameters (e.g., alkyl chain length). Report confidence intervals and p-values to quantify uncertainty 19 .

超级实用的科研工具分享,评论区直接领取哦!!!01:12

Q. How can reproducibility challenges in synthesizing this compound be minimized?

- Document detailed protocols, including catalyst concentration and reaction time. Use high-purity reagents and calibrate equipment (e.g., pH meters, balances). Share raw data and spectra in supplementary materials to enable peer validation .

Q. What strategies enable comparative analysis of this compound with analogous esters in material science applications?

Q. How should researchers design studies to evaluate the environmental impact of this compound degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.